1,4-Bis(azidomethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

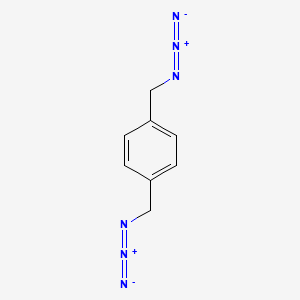

1,4-Bis(azidomethyl)benzene is a chemical compound with the molecular formula C8H10N6 . It is also known as 1,4-Xylyl Diazide . The average mass of this compound is 188.189 Da .

Molecular Structure Analysis

The molecular structure of 1,4-Bis(azidomethyl)benzene consists of a benzene ring with azidomethyl groups attached at the 1 and 4 positions . The exact mass and monoisotopic mass of this compound are both 188.081039 Da .Chemical Reactions Analysis

While specific chemical reactions involving 1,4-Bis(azidomethyl)benzene are not detailed in the search results, azides are known to participate in several named reactions, including the Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Bis(azidomethyl)benzene include a molecular weight of 188.19 g/mol . It has a complexity of 227 and a topological polar surface area of 28.7 Ų .Scientific Research Applications

Cross-Linkers in Material Sciences

Organic azides, such as 1,4-Bis(azidomethyl)benzene, are highly reactive and versatile, making them useful in material sciences . They are often used as cross-linkers due to their propensity to release nitrogen by thermal activation or photolysis . This process produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking .

Synthesis of 1,2,3-Triazoles

One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles . This reaction is widely used in the synthesis of various heterocycles .

Energetic Materials

The scission reaction of organic azides, which is accompanied by a considerable output of energy, makes them interesting as highly energetic materials .

Polymer-Based Devices

Organic azides are used to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Thermosets

Thermosets, which are polymers that are irreversibly hardened, are also suitable application areas for organic azides .

Synthesis of Various Heterocycles

Organic azides are used in the synthesis of various heterocycles, including five-, six-, and organometallic heterocyclic-membered systems and/or their fused analogs .

Mechanism of Action

Target of Action

Azides, such as those found in 1,4-bis(azidomethyl)benzene, are often used in photoaffinity labeling (pal) methods . In these methods, diazido probes bearing aromatic and aliphatic azido groups are used to identify the target molecules of various bioactive compounds .

Mode of Action

Azides are known to be highly reactive and versatile chemical handles for performing postsynthetic modifications on a wide range of metal-organic frameworks . This suggests that 1,4-Bis(azidomethyl)benzene may interact with its targets through similar mechanisms.

Action Environment

It is known that environmental factors such as temperature, ph, and the presence of other chemicals can influence the reactivity and stability of azides .

properties

IUPAC Name |

1,4-bis(azidomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6/c9-13-11-5-7-1-2-8(4-3-7)6-12-14-10/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYDOXLDDPKKCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does 1,4-bis(azidomethyl)benzene facilitate polymer synthesis, and what structural changes occur?

A1: 1,4-bis(azidomethyl)benzene plays a crucial role in polymer synthesis through a process known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". [] This reaction involves the formation of a stable triazole ring by linking an azide group (present in 1,4-bis(azidomethyl)benzene) with an alkyne group present in another molecule. This reaction is highly efficient and specific, leading to the formation of well-defined polymers. []

Q2: What are the advantages of using 1,4-bis(azidomethyl)benzene in polymer chemistry compared to other methods?

A2: 1,4-bis(azidomethyl)benzene offers several advantages in polymer synthesis through CuAAC "click chemistry":

- Orthogonality: This reaction is highly selective, meaning the azide and alkyne groups react specifically with each other, even in the presence of other functional groups. This allows for precise control over polymer structure and composition. []

- Mild Reaction Conditions: CuAAC can be conducted at room temperature or with mild heating, minimizing unwanted side reactions and degradation of sensitive molecules. []

- High Efficiency: The reaction proceeds with high yields, often approaching 100%, making it efficient for large-scale synthesis. []

- Versatility: This method allows for the synthesis of a wide range of polymer architectures, including linear, branched, and cross-linked structures, by simply varying the functionality of the reacting alkynes. [, ]

Q3: Can you describe the antimicrobial properties observed for compounds derived from 1,4-bis(azidomethyl)benzene and their potential mechanism of action?

A3: Research has shown that some 1,4-disubstituted 1,2,3-bistriazoles, synthesized using 1,4-bis(azidomethyl)benzene as a starting material, exhibit promising antimicrobial activity. [] While the exact mechanism of action is still under investigation, these compounds likely interfere with vital processes within bacterial or fungal cells, leading to growth inhibition or cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)